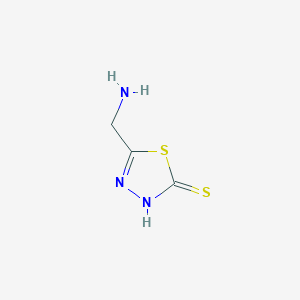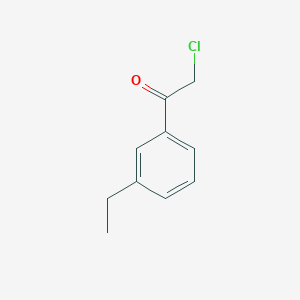![molecular formula C14H23NO4 B13586477 1-(tert-Butoxycarbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13586477.png)
1-(tert-Butoxycarbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid is a compound with significant importance in organic chemistry. It is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid typically involves the protection of amines using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of di-tert-butyl dicarbonate and appropriate bases ensures efficient production of the Boc-protected compound.
化学反応の分析
Types of Reactions: 1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc group, yielding the free amine.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents like AlCl3.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogenation (H2/Ni) or chemical reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Boc deprotection can be performed using trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol.
Major Products: The major products formed from these reactions include the free amine after Boc deprotection and various oxidized or reduced derivatives depending on the reaction conditions.
科学的研究の応用
1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drugs and therapeutic agents by protecting functional groups during synthesis.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
作用機序
The mechanism of action of 1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid involves the protection of amine groups. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, allowing for selective deprotection. This selective cleavage is crucial in multi-step synthesis processes where different functional groups need to be protected and deprotected at various stages .
類似化合物との比較
1-[(benzyloxy)carbonyl]-4-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid: This compound also contains a Boc protecting group and is used in similar applications.
1-(Boc-amino)cyclopropanecarboxylic acid: Another Boc-protected compound used in organic synthesis.
Uniqueness: 1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid is unique due to its specific structure, which includes a cyclopenta[b]pyridine ring system. This structure provides distinct reactivity and stability compared to other Boc-protected compounds, making it valuable in specific synthetic applications.
特性
分子式 |
C14H23NO4 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-5-8-14(11(16)17)7-4-6-10(14)15/h10H,4-9H2,1-3H3,(H,16,17) |
InChIキー |
GHFOICWXQRFLQZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1CCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


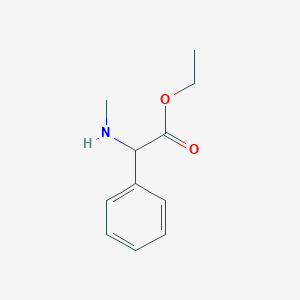
![2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13586414.png)
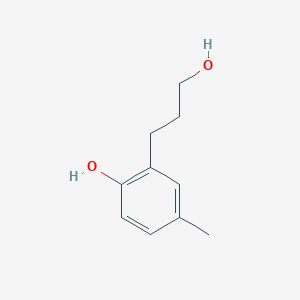
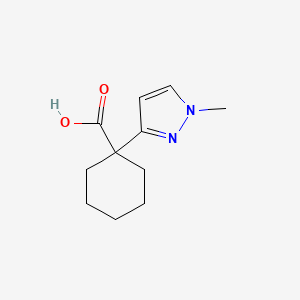
![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride](/img/structure/B13586424.png)
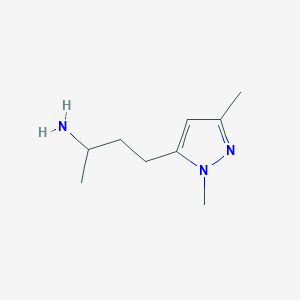



![4-acetyl-N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]morpholine-2-carboxamidehydrochloride](/img/structure/B13586444.png)
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13586452.png)
![(1,3-dioxoisoindol-2-yl) 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13586462.png)
